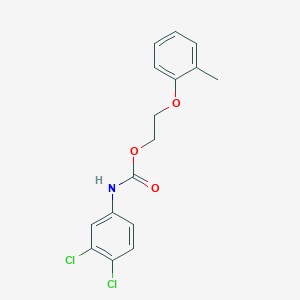
2-(2-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pest control. This compound is commonly referred to as 'BPMC' and belongs to the class of carbamate insecticides. BPMC has been found to be effective against a wide range of pests, including insects, mites, and nematodes.
Mécanisme D'action
BPMC exerts its insecticidal activity by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that is essential for the proper functioning of the nervous system. BPMC binds irreversibly to the active site of AChE, preventing the breakdown of acetylcholine (ACh), a neurotransmitter that is responsible for transmitting nerve impulses. This results in the accumulation of ACh in the synaptic cleft, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the pest.
Biochemical and Physiological Effects
BPMC has been found to have minimal toxicity to mammals and birds, making it a safer alternative to other insecticides. However, BPMC can have toxic effects on non-target organisms, such as bees and aquatic organisms. BPMC has been found to be moderately toxic to bees, with a LD50 of 0.1-1.0 μg/bee. In aquatic environments, BPMC can persist for several weeks and can have toxic effects on aquatic organisms, such as fish and crustaceans.
Avantages Et Limitations Des Expériences En Laboratoire
BPMC has several advantages for use in lab experiments. It is easy to synthesize and has high purity, making it suitable for use in bioassays. BPMC is also effective against a wide range of pests, making it a versatile tool for studying pest control. However, BPMC has some limitations for use in lab experiments. It can have toxic effects on non-target organisms, which can complicate the interpretation of results. In addition, BPMC can be expensive to produce, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on BPMC. One area of research is the development of new formulations of BPMC that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research is the study of the mechanism of resistance to BPMC in pests. Understanding the mechanisms of resistance can help to develop new strategies for pest control. Finally, research on the use of BPMC in combination with other insecticides or biological control agents can help to develop integrated pest management strategies that are more effective and sustainable.
Méthodes De Synthèse
The synthesis of BPMC involves the reaction of 3,4-dichloroaniline with 2-(2-methylphenoxy)ethanol in the presence of a carbonyldiimidazole (CDI) catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with methyl chloroformate to yield BPMC. This synthesis method has been optimized to yield high purity BPMC, which is essential for its use in scientific research.
Applications De Recherche Scientifique
BPMC has been extensively studied for its potential applications in pest control. It has been found to be effective against a wide range of pests, including insects, mites, and nematodes. BPMC has been used in agricultural settings to control pests that damage crops, such as mites and leafhoppers. In addition, BPMC has been used in public health settings to control disease-carrying insects, such as mosquitoes. BPMC has also been studied for its potential use in veterinary medicine to control parasites in livestock.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-4-2-3-5-15(11)21-8-9-22-16(20)19-12-6-7-13(17)14(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDKGYVJQJCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

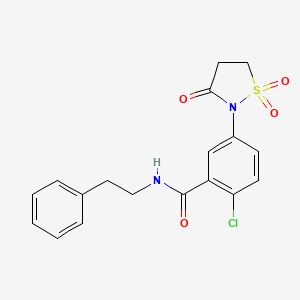
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5195401.png)
![methyl 5-methyl-7-(3-methyl-2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5195403.png)
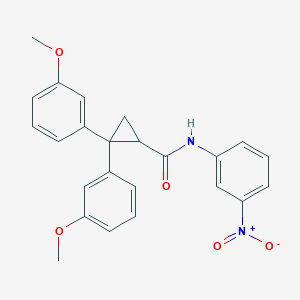
![5,5'-dimethyl-1-[(4-methylphenyl)sulfonyl]-6,6'-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine](/img/structure/B5195415.png)
![2-(4-chlorophenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5195432.png)
![2,3,4,5-tetrabromo-6-{[(4-isopropylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5195434.png)
![N-(2-chloro-3-pyridinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5195437.png)
![2,2,2-trichloroethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195454.png)
![1-(3,4-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5195473.png)
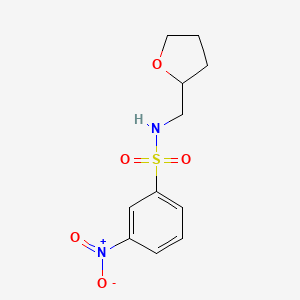
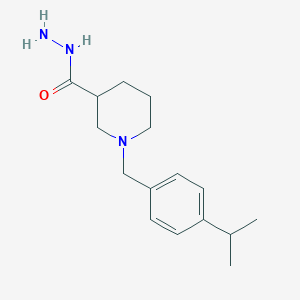
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)
![N-ethyl-N-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5195500.png)